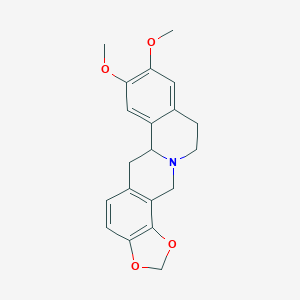

Tétrahydroépiberbérine

Vue d'ensemble

Description

La tétrahydroépiberbérine est un alcaloïde isoquinoléique isolé de la plante Corydalis impatiens. Ce composé a suscité un intérêt important en raison de ses diverses activités biologiques, notamment ses propriétés antifongiques et son inhibition sélective du virus de la parainfluenza de type 3 .

Applications De Recherche Scientifique

Chemistry

In chemistry, Tetrahydroepiberberine is used as a precursor for the synthesis of other isoquinoline alkaloids. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

Biologically, Tetrahydroepiberberine has shown significant antifungal activity against Candida albicans and antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Medicine

In medicine, Tetrahydroepiberberine is being studied for its potential antiviral properties, particularly against the parainfluenza-3 virus. Its selective inhibition of this virus makes it a promising candidate for antiviral drug development .

Industry

Industrially, Tetrahydroepiberberine is used in the development of natural product libraries and bioactive compound libraries for drug discovery and development .

Mécanisme D'action

Le mécanisme par lequel la tétrahydroépiberbérine exerce ses effets implique l’inhibition d’enzymes et de voies clés dans les cellules fongiques et virales. Par exemple, son activité antifongique est attribuée à la perturbation de l’intégrité de la membrane cellulaire dans Candida albicans. L’activité antivirale contre le virus de la parainfluenza de type 3 implique l’inhibition de la réplication virale et la prévention de l’entrée du virus dans les cellules hôtes .

Analyse Biochimique

Biochemical Properties

Tetrahydroepiberberine interacts with various enzymes, proteins, and other biomolecules. It has been found to be active against the fungus C. albicans and several bacteria, including E. coli, P. aeruginosa, P. mirabilis, K. pneumoniae, A. baumannii, S. aureus, and B. subtilis

Cellular Effects

It has been found to inhibit the cytopathogenic effect of parainfluenza-3 (PI-3) virus in Vero cells . It also decreases the viability of HaCaT keratinocytes . These effects suggest that Tetrahydroepiberberine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Tetrahydroepiberberine vary with different dosages in animal models

Metabolic Pathways

Tetrahydroepiberberine is involved in several metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la tétrahydroépiberbérine implique généralement la réduction de la berbérine ou de ses dérivés. Une méthode courante comprend l’hydrogénation catalytique de la berbérine en présence d’un catalyseur au palladium sous atmosphère d’hydrogène. Les conditions réactionnelles impliquent souvent un solvant tel que l’éthanol ou le méthanol, et le processus est effectué à température ambiante ou légèrement élevée .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs d’hydrogénation à haute pression et de systèmes à écoulement continu pour assurer une production efficace et cohérente. La pureté du produit final est généralement assurée par des techniques de cristallisation et de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La tétrahydroépiberbérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir la this compound en berbérine ou en d’autres dérivés oxydés.

Réduction : Une réduction supplémentaire peut conduire à la formation de dérivés dihydro.

Substitution : Diverses réactions de substitution peuvent se produire sur le cycle isoquinoléique, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine.

Substitution : Réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle en présence d’une base.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la this compound, ainsi que des composés isoquinoléiques substitués .

Applications de la recherche scientifique

Chimie

En chimie, la this compound est utilisée comme précurseur pour la synthèse d’autres alcaloïdes isoquinoléiques. Sa structure unique permet d’explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse .

Biologie

Biologiquement, la this compound a montré une activité antifongique significative contre Candida albicans et une activité antibactérienne contre plusieurs souches bactériennes, notamment Escherichia coli et Staphylococcus aureus .

Médecine

En médecine, la this compound est étudiée pour ses propriétés antivirales potentielles, en particulier contre le virus de la parainfluenza de type 3. Son inhibition sélective de ce virus en fait un candidat prometteur pour le développement de médicaments antiviraux .

Industrie

Industriellement, la this compound est utilisée dans le développement de banques de produits naturels et de banques de composés bioactifs pour la découverte et le développement de médicaments .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétrahydroberbérine : Un autre alcaloïde isoquinoléique présentant des activités biologiques similaires, notamment l’antagonisme des récepteurs de la dopamine et l’amélioration de la motilité gastro-intestinale.

Unicité

La this compound est unique en raison de son inhibition sélective du virus de la parainfluenza de type 3, ce qui n’est pas communément observé dans d’autres alcaloïdes isoquinoléiques. De plus, son activité antifongique contre Candida albicans à faibles concentrations met en évidence son potentiel en tant qu’agent antifongique puissant .

Propriétés

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEHVAXMSWXKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959635 | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38853-67-7 | |

| Record name | (±)-Sinactine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

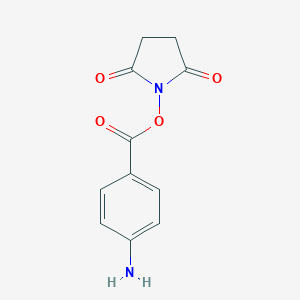

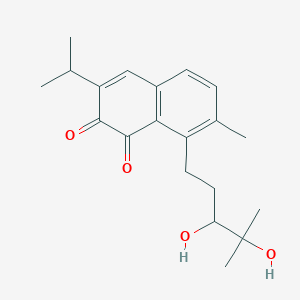

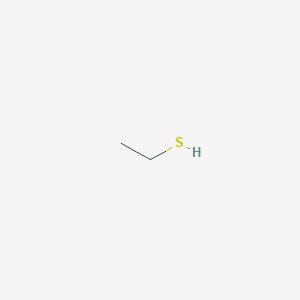

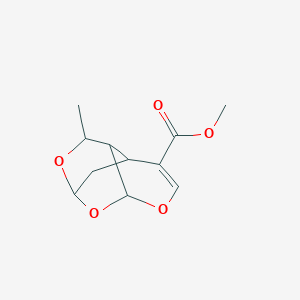

Feasible Synthetic Routes

Q1: What is Tetrahydroepiberberine and where is it found?

A1: Tetrahydroepiberberine, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]

Q2: What is the molecular formula and structure of Tetrahydroepiberberine?

A2: Tetrahydroepiberberine has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]

Q3: Are there any analytical methods available to quantify Tetrahydroepiberberine in plant material?

A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including Tetrahydroepiberberine, in plants like Corydalis impatiens and Sinomenium acutum. [, ]

Q4: Has the fluorescence of Tetrahydroepiberberine been studied?

A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including Tetrahydroepiberberine, have been conducted. Notably, Tetrahydroepiberberine exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []

Q5: Is there any structural information available for Tetrahydroepiberberine?

A5: The crystal structure of Tetrahydroepiberberine has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []

Q6: Beyond Sinomenium acutum, are there other plant sources for Tetrahydroepiberberine?

A6: Yes, Tetrahydroepiberberine has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []

Q7: What is the historical context of Tetrahydroepiberberine research?

A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of Tetrahydroepiberberine, showcasing a continued interest in understanding its properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.